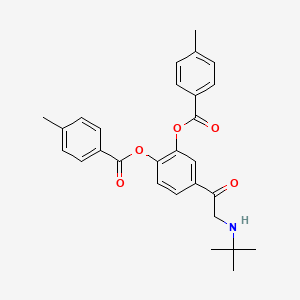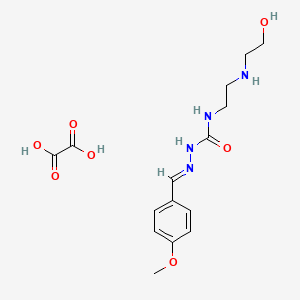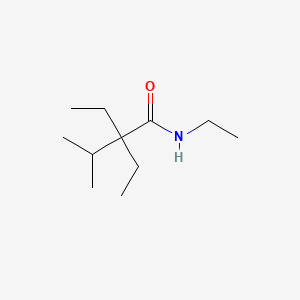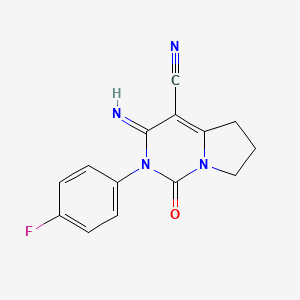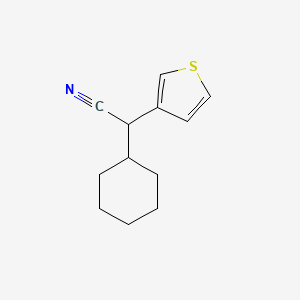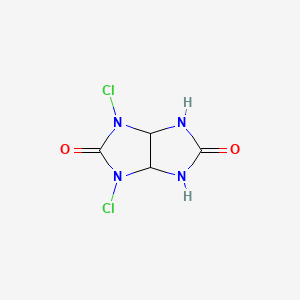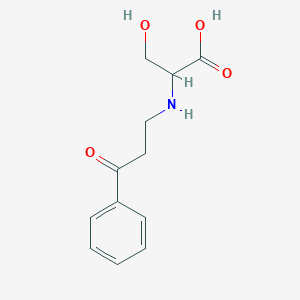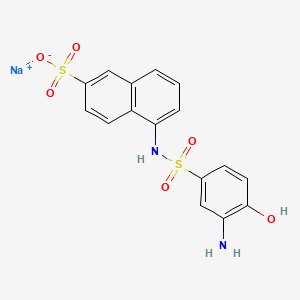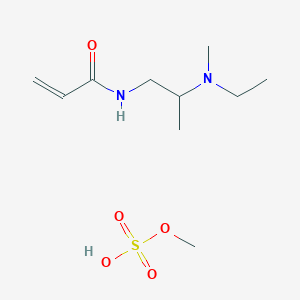
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C10H22N2O5S . This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate involves several steps. The synthetic routes typically include the reaction of ethylmethylamine with 1-oxoallyl chloride to form an intermediate, which is then reacted with methyl sulphate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate can be compared with other similar compounds such as:
- Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium chloride
- Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium bromide
- Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium nitrate
These compounds share similar structures but differ in their anionic counterparts, which can influence their chemical properties and applications .
Properties
CAS No. |
49734-90-9 |
|---|---|
Molecular Formula |
C10H22N2O5S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-[2-[ethyl(methyl)amino]propyl]prop-2-enamide;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H18N2O.CH4O4S/c1-5-9(12)10-7-8(3)11(4)6-2;1-5-6(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,10,12);1H3,(H,2,3,4) |
InChI Key |
SWLWVASERHFRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)CNC(=O)C=C.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


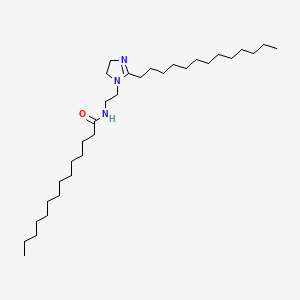
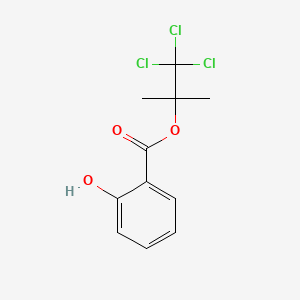

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

